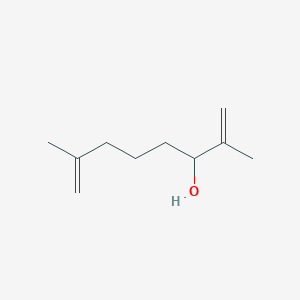

2,7-Dimethylocta-1,7-dien-3-OL

説明

2,7-Dimethylocta-1,7-dien-3-OL (CAS: 598-07-2; EINECS: 209-915-1) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and an average molecular mass of 154.253 g/mol. It is also known as α-Linalool, though distinct from the more common isomer linalool (3,7-dimethylocta-1,6-dien-3-ol) . Structurally, it features a hydroxyl group at the C3 position, conjugated double bonds at C1-C7, and methyl substituents at C2 and C5. This compound is notable for its role in flavor and fragrance industries, where its stereochemistry and functional groups contribute to its aromatic properties .

特性

CAS番号 |

60468-83-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

2,7-dimethylocta-1,7-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h10-11H,1,3,5-7H2,2,4H3 |

InChIキー |

QPYOCFWCPIZOQV-UHFFFAOYSA-N |

正規SMILES |

CC(=C)CCCC(C(=C)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods, including the isomerization of geraniol and nerol. One common synthetic route involves the cyclization of myrcene followed by hydration to yield linalool .

Industrial Production Methods: Industrially, linalool is often extracted from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process typically involves steam distillation, which separates the volatile components from the plant material .

化学反応の分析

Types of Reactions: Linalool undergoes several types of chemical reactions, including:

Oxidation: Linalool can be oxidized to produce linalool oxide and other derivatives.

Reduction: Reduction of linalool can yield tetrahydrolinalool.

Substitution: Linalool can participate in substitution reactions to form esters such as linalyl acetate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acidic or basic conditions can facilitate esterification reactions.

Major Products:

Oxidation: Linalool oxide

Reduction: Tetrahydrolinalool

Substitution: Linalyl acetate

科学的研究の応用

Linalool has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other compounds.

Biology: Studied for its antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential sedative and anxiolytic effects.

Industry: Utilized in the production of fragrances, flavors, and insecticides

作用機序

Linalool exerts its effects through various molecular targets and pathways:

Neurotransmission: Linalool acts as an antagonist at the glutamate NMDA receptor, which may contribute to its sedative properties.

Antimicrobial Activity: Linalool disrupts microbial cell membranes, leading to cell death

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers and Functional Group Variations

The following table summarizes key structural and functional differences between 2,7-dimethylocta-1,7-dien-3-OL and related terpenoids:

Physical and Chemical Properties

- Boiling Points: 2,7-Dimethylocta-1,7-dien-3-OL: Estimated >190°C (similar to linalool’s 198°C) . Dihydromyrcenol: 190°C (estimated) .

- Water Solubility: 2,7-Dimethylocta-1,7-dien-3-OL: Likely lower than dihydromyrcenol (252 mg/L at 25°C) due to increased hydrophobicity from conjugated dienes .

- Partition Coefficient (log Kow): Dihydromyrcenol: 3.47 (indicative of moderate lipophilicity) .

Research Findings and Key Observations

Structural Isomerism : The position of double bonds and hydroxyl groups significantly impacts reactivity and applications. For example, linalool’s isolated diene system (C1-C6) vs. 2,7-dimethylocta-1,7-dien-3-OL’s conjugated system (C1-C7) alters oxidation susceptibility and fragrance longevity .

Biosynthetic Pathways: Gamma irradiation induces structural analogs like 2-methyl-6-methylene-octa-1,7-dien-3-OL in plants, suggesting environmental stressors can modify terpenoid profiles .

Industrial Synthesis : Palladium-catalyzed hydrodimerization of isoprene to 2,7-dimethylocta-1,7-diene demonstrates the compound’s utility as a scaffold for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。